molecular formula C21H17ClN2O5S B6491902 4-(4-chlorobenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 898430-68-7

4-(4-chlorobenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B6491902
CAS No.: 898430-68-7
M. Wt: 444.9 g/mol
InChI Key: BHEQUFABCHJLHD-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS: 1261990-42-4) is a sulfonamide-benzamide hybrid compound featuring a 2,3-dihydro-1,4-benzodioxin core. Its molecular formula is C₂₀H₁₅ClN₂O₅S, with a molecular weight of 430.86 g/mol . The structure integrates a 4-chlorobenzenesulfonamido group linked to a benzamide moiety, which is further connected to the 2,3-dihydro-1,4-benzodioxin ring. This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c22-15-3-8-18(9-4-15)30(26,27)24-16-5-1-14(2-6-16)21(25)23-17-7-10-19-20(13-17)29-12-11-28-19/h1-10,13,24H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEQUFABCHJLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antibacterial Activity

Compounds bearing the 2,3-dihydro-1,4-benzodioxin-sulfonamide motif exhibit variable antibacterial efficacy depending on substituents:

Compound Name Substituent(s) Activity (IC₅₀/MIC) Key Findings
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) 4-methylphenyl MIC: 9.22 μg/mL (E. coli) Moderate activity against E. coli, inactive against S. typhi .
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) 2-bromoethyl MIC: 9.66 μg/mL (E. coli) Broad-spectrum inhibition against E. coli, B. subtilis, and S. typhi .
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) 4-chlorophenyl Not reported Parent compound for derivatives targeting acetylcholinesterase (IC₅₀: 26.25 μM) and α-glucosidase (IC₅₀: 74.52 μM) .

Key Insight : The 4-chloro substituent (as in the target compound) is less explored in antibacterial contexts but shows promise in enzyme inhibition. Bromoethyl or phenethyl groups enhance antibacterial breadth .

Lipoxygenase (LOX) Inhibition

Lipoxygenase inhibition is critical for anti-inflammatory activity:

Compound Name Substituent(s) IC₅₀ (LOX) Comparison Standard
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) 3-phenylpropyl 85.79 mM Baicalein (22.41 mM) .
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-chlorobenzyl 89.32 mM Baicalein (22.41 mM) .

Key Insight : Bulky aromatic substituents (e.g., phenylpropyl, chlorobenzyl) enhance LOX inhibition, though potency remains lower than the reference drug .

Benzamide Derivatives with 2,3-Dihydro-1,4-Benzodioxin

Anti-Inflammatory and Photorespiratory Activity

Compound Name Substituent(s) Activity Mechanism
Pakerine (3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide) Azepanylsulfonyl Alleviates photorespiratory cell death Targets peroxisomal AIM1 enzyme .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide 4-fluorophenylsulfonyl Not reported Structural analog with potential anti-inflammatory applications .

Key Insight : The benzamide core allows for diverse substitutions (e.g., azepanylsulfonyl, fluorophenylsulfonyl), enabling targeting of specific enzymes or pathways .

Functional Group Impact on Bioactivity

  • Chlorine Substituents : 4-Chloro derivatives (e.g., target compound) are linked to enzyme inhibition (acetylcholinesterase, α-glucosidase) rather than direct antimicrobial effects .
  • Methyl/Nitro Groups : 4-Methyl or 4-nitro substitutions (e.g., compounds 3, 5a-e) correlate with antibacterial activity but weaker enzyme inhibition .
  • Aralkyl Chains : Phenethyl or benzyl groups enhance biofilm inhibition (e.g., 5e, 5f against E. coli and B. subtilis) .

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